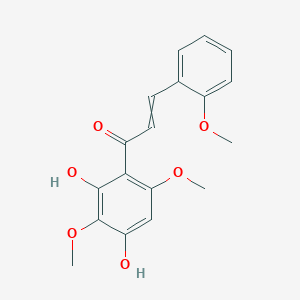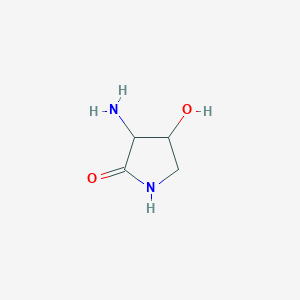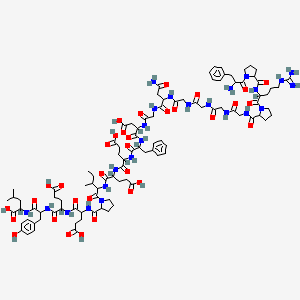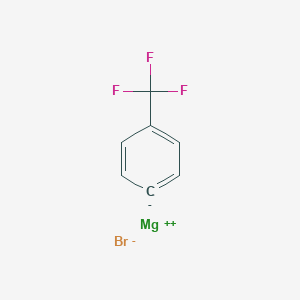![molecular formula C33H53N2+ B13383645 N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline](/img/structure/B13383645.png)
N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline is a complex organic compound characterized by its unique molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry. Its structure consists of a pyridine ring, a vinyl group, and a long octadecyl chain, which contribute to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline typically involves multiple steps, starting with the preparation of the pyridine derivative. The vinyl group is introduced through a reaction with an appropriate vinylating agent, followed by the attachment of the octadecyl chain. The final step involves methylation to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]-N-octadecylaniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methylamine: Shares a similar pyridine ring structure but differs in the presence of a thiophene ring.
N-{4-[2-(1-methyl-1lambda~5~-pyridin-4-yl)vinyl]phenyl}-N,N-dioctadecylamine: Similar structure but with additional octadecyl chains.
Propiedades
Fórmula molecular |
C33H53N2+ |
|---|---|
Peso molecular |
477.8 g/mol |
Nombre IUPAC |
N-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline |
InChI |
InChI=1S/C33H53N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-35(3)33-24-22-31(23-25-33)20-21-32-26-29-34(2)30-27-32/h20-27,29-30H,4-19,28H2,1-3H3/q+1 |
Clave InChI |
DUONLWRUAVBSBM-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[13-(1-Carboxyethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]propanoic acid](/img/structure/B13383589.png)
![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13383595.png)
![(1S,3aR,6aS)-1-Boc-octahydrocyclopenta[c]pyrrole Oxalate](/img/structure/B13383605.png)
![9,10-Dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13383611.png)

![4-Tert-butyl-2-[[2-[(5-tert-butyl-2-hydroxy-3-pyridin-2-ylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-pyridin-2-ylphenol;copper](/img/structure/B13383620.png)

![9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole](/img/structure/B13383631.png)

![Potassium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13383653.png)
![1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B13383661.png)
![4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13383669.png)
